2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis . The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid: Used in the development of fluorescent biosensors.
Uniqueness
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid stands out due to its unique cyclobutyl group, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)9-4-5-14-7-10(8-2-1-3-8)13-11(14)6-9/h4-8H,1-3H2,(H,15,16) |
InChI Key |
SQYZDXOGASVLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN3C=CC(=CC3=N2)C(=O)O |
Origin of Product |
United States |
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